methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-3-phenyl-2-{[(2-phenylmorpholino)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in the production of fragrances and flavorings. This particular compound is notable for its intricate structure, which includes a phenyl group, a morpholino group, and a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-phenyl-2-{[(2-phenylmorpholino)carbonyl]amino}propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-phenyl-2-{[(2-phenylmorpholino)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated aromatic compounds
Scientific Research Applications
Methyl (2S)-3-phenyl-2-{[(2-phenylmorpholino)carbonyl]amino}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl (2S)-3-phenyl-2-{[(2-phenylmorpholino)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate
- Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate
Uniqueness
Methyl (2S)-3-phenyl-2-{[(2-phenylmorpholino)carbonyl]amino}propanoate is unique due to its combination of a phenyl group, a morpholino group, and a propanoate ester. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl (2S)-3-phenyl-2-[(2-phenylmorpholine-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C21H24N2O4/c1-26-20(24)18(14-16-8-4-2-5-9-16)22-21(25)23-12-13-27-19(15-23)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,22,25)/t18-,19?/m0/s1 |
InChI Key |
BZUYLMYGXULSFD-OYKVQYDMSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.